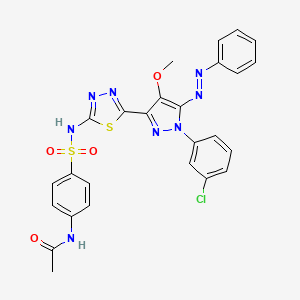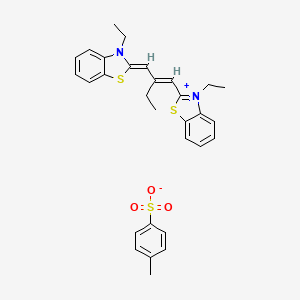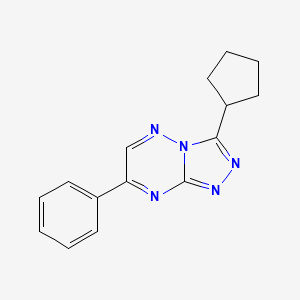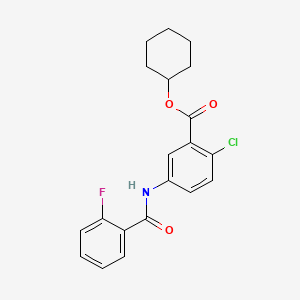
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is a complex organometallic compound that features antimony (Sb) and lead (Pb) atoms coordinated with phenyl groups and a thiocyanate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) typically involves the reaction of tetraphenylstibonium chloride with triphenyl(thiocyanato-N)plumbate. The reaction is carried out in an organic solvent such as benzene or toluene under inert atmosphere conditions to prevent oxidation or hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) can undergo various types of chemical reactions, including:
Substitution Reactions: The phenyl groups or the thiocyanate ligand can be substituted by other ligands under appropriate conditions.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the oxidation states of antimony and lead may change.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organometallic compounds with different ligands, while redox reactions may result in the formation of antimony or lead oxides.
科学研究应用
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and coordination complexes.
Materials Science:
Biology and Medicine: While not extensively studied in these fields, the compound’s potential interactions with biological molecules could be explored for therapeutic or diagnostic purposes.
Industry: The compound may find applications in the development of new materials with specific electronic or catalytic properties.
作用机制
The mechanism by which Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) exerts its effects involves the coordination of its ligands with metal centers. The phenyl groups and thiocyanate ligand can interact with other metal ions or molecules, leading to the formation of new complexes or the modification of existing ones. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they occur.
相似化合物的比较
Similar Compounds
Tetraphenylstibonium chloride: A related compound where the thiocyanate ligand is replaced by a chloride ion.
Triphenyl(thiocyanato-N)plumbate: A compound where the antimony center is replaced by a lead center.
Tetraphenylstibonium bromide: Similar to Tetraphenylstibonium chloride but with a bromide ion instead of chloride.
Uniqueness
Tetraphenylstibonium chlorotriphenyl(thiocyanato-N)plumbate(1-) is unique due to the presence of both antimony and lead centers coordinated with phenyl groups and a thiocyanate ligand. This combination of elements and ligands imparts distinct structural and chemical properties that differentiate it from other related compounds.
属性
CAS 编号 |
158882-78-1 |
|---|---|
分子式 |
C43H35ClNPbSSb-4 |
分子量 |
962 g/mol |
InChI |
InChI=1S/7C6H5.CHNS.ClH.Pb.Sb/c7*1-2-4-6-5-3-1;2-1-3;;;/h7*1-5H;3H;1H;;/q;;;;3*-1;;;;+1/p-2 |
InChI 键 |
CZGWQDFMPFLWCW-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(#N)[S-].[Cl-].[Pb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


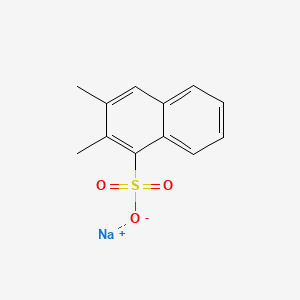
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

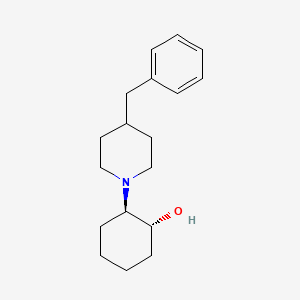




![Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B12718538.png)
